molecular formula C20H26O5 B1631420 deacetylpseudolaric acid A CAS No. 82508-37-0

deacetylpseudolaric acid A

Cat. No.: B1631420
CAS No.: 82508-37-0
M. Wt: 346.4 g/mol
InChI Key: MQOMHFMKUJFDBH-SWRVIOJRSA-N
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Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of deacetylpseudolaric acid A involves several steps, starting from naturally occurring diterpenoids. The process typically includes hydrolysis, oxidation, and esterification reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound is generally achieved through extraction from the bark of Pseudolarix amabilis, followed by purification using chromatographic techniques. The extraction process involves the use of organic solvents such as methanol or ethanol, and the purification is typically done using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Deacetylpseudolaric acid A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are often used in further synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Deacetylpseudolaric acid A is unique due to its specific structural features, such as the presence of a hydroxy group and a conjugated diene system. These features contribute to its distinct biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2E,4E)-5-[(1R,7S,8R,9R)-7-hydroxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-13-6-10-19-11-8-15(20(19,24)12-7-13)18(3,25-17(19)23)9-4-5-14(2)16(21)22/h4-6,9,15,24H,7-8,10-12H2,1-3H3,(H,21,22)/b9-4+,14-5+/t15-,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOMHFMKUJFDBH-SWRVIOJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC23CCC(C2(CC1)O)C(OC3=O)(C)C=CC=C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@]23CC[C@H]([C@]2(CC1)O)[C@@](OC3=O)(C)/C=C/C=C(\C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401311131
Record name Deacetylpseudolaric acid A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82508-37-0
Record name Deacetylpseudolaric acid A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82508-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deacetylpseudolaric acid A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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